molecular formula C25H24N2O3S B2938271 N-{5-[(4-METHOXYPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROPANAMIDE CAS No. 950269-54-2

N-{5-[(4-METHOXYPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROPANAMIDE

Cat. No.: B2938271
CAS No.: 950269-54-2
M. Wt: 432.54
InChI Key: DWIOYJDXERYHKD-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazole core substituted at the 5-position with a 4-methoxyphenylmethyl group and a propanamide linker connecting to a 5-(4-methylphenyl)furan-2-yl moiety. The 4-methoxy and 4-methyl substituents on the aromatic rings enhance lipophilicity, which may influence membrane permeability and pharmacokinetic properties. While direct biological data for this compound are unavailable in the provided evidence, structural analogs suggest applications in medicinal chemistry, particularly in antimicrobial or enzyme-modulating contexts .

Properties

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]-3-[5-(4-methylphenyl)furan-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S/c1-17-3-7-19(8-4-17)23-13-11-21(30-23)12-14-24(28)27-25-26-16-22(31-25)15-18-5-9-20(29-2)10-6-18/h3-11,13,16H,12,14-15H2,1-2H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIOYJDXERYHKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-METHOXYPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROPANAMIDE typically involves multi-step organic reactions. One common method involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the furan ring via a coupling reaction. The final step often includes the formation of the amide bond under mild conditions to avoid decomposition of the sensitive functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis. Additionally, continuous flow chemistry might be employed to enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-METHOXYPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROPANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The thiazole and furan rings can be reduced under specific conditions to form saturated heterocycles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻) can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a methoxybenzaldehyde, while reduction of the thiazole ring can produce a dihydrothiazole derivative.

Scientific Research Applications

N-{5-[(4-METHOXYPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROPANAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new organic materials.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an antimicrobial, anti-inflammatory, or anticancer agent.

    Industry: It might be utilized in the production of specialty chemicals or as a precursor for advanced materials.

Mechanism of Action

The mechanism of action of N-{5-[(4-METHOXYPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROPANAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs differ primarily in heterocyclic cores, substituents, and linker regions. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocyclic Core Potential Applications
Target Compound C25H25N2O3S ~433.55 4-Methoxyphenylmethyl (thiazole), 4-Methylphenyl (furan) 1,3-Thiazole Antimicrobial, enzyme modulation
LMM5 [4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide] C25H24N4O5S ~508.55 4-Methoxyphenylmethyl (oxadiazole), benzyl(methyl)sulfamoyl (benzamide) 1,3,4-Oxadiazole Antifungal (tested vs. fluconazole)
3-(5-(4-Bromophenyl)furan-2-yl)-N-(4-methoxyphenyl)propanamide C22H19BrN2O3 428.33 4-Bromophenyl (furan), 4-Methoxyphenyl (propanamide) Furan Research chemical (no data)
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide C17H16FN5O2 341.34 4-Fluorophenyl (tetrazole), 4-Methoxyphenyl (propanamide) Tetrazole Bioisostere for carboxylic acids

Key Observations:

Heterocyclic Core Influence: The 1,3-thiazole core in the target compound contrasts with the 1,3,4-oxadiazole in LMM5 . Oxadiazoles, however, are more electron-deficient, favoring charge-transfer interactions. Tetrazole in the fluorophenyl analog acts as a bioisostere for carboxylic acids, offering metabolic stability but differing in hydrogen-bonding capacity compared to the thiazole’s sulfur atom.

Substituent Effects: The 4-methylphenyl group on the target compound’s furan increases lipophilicity compared to the 4-bromophenyl substituent in ’s compound . Bromine’s electronegativity may enhance halogen bonding but reduce solubility.

However, analogs like LMM5 (~508.55 g/mol) may face similar issues. The 4-methoxy group in both the target compound and LMM5 enhances lipophilicity but may reduce metabolic stability due to demethylation risks.

Biological Implications: LMM5 and LMM11 were tested against fungal strains, with fluconazole as a control . The target compound’s thiazole core and methyl substituents could confer distinct antifungal mechanisms, though empirical data are lacking.

Biological Activity

N-{5-[(4-METHOXYPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROPANAMIDE is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiazole moiety, which is known for its diverse pharmacological properties, including anticancer and antimicrobial activities.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C22H24N2O2S
  • Molecular Weight : 396.50 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent coupling with the furan moiety. Key steps may include:

  • Formation of Thiazole Ring : Cyclization of appropriate precursors under acidic or basic conditions.
  • Amide Coupling : Introduction of the propanamide group using coupling agents like EDCI.

Anticancer Activity

Research indicates that compounds containing thiazole and furan rings exhibit significant anticancer properties. The presence of electron-donating groups, such as methoxy and methyl, enhances their activity against various cancer cell lines.

Case Studies

  • Thiazole Derivatives : A study demonstrated that thiazole derivatives showed promising cytotoxic effects on human glioblastoma U251 cells and human melanoma WM793 cells, with IC50 values ranging from 10 to 30 µM due to structural features similar to those in this compound .
  • Structure-Activity Relationship (SAR) : The SAR analysis revealed that the combination of methoxy and methyl groups on the phenyl rings significantly contributes to the cytotoxic activity of thiazole-containing compounds .

Antimicrobial Activity

Thiazole derivatives have also been studied for their antimicrobial properties. The unique structure of this compound suggests potential efficacy against bacterial strains.

The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For instance, compounds with similar structures have been shown to inhibit glycogen synthase kinase 3β (GSK-3β), which plays a crucial role in cancer progression .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-Methoxyphenyl ThiazolesMethoxy group on phenyl ringAnticancer, Antimicrobial
Furan-Thiazole DerivativesFuran ring attachmentCytotoxicity against cancer cells
Benzamide DerivativesAmide linkageAnti-inflammatory properties

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